4-Chloro-6-ethyl-5-methylpyrimidin-2-amine 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 162272-58-4
VCID: VC21300311
InChI: InChI=1S/C7H10ClN3/c1-3-5-4(2)6(8)11-7(9)10-5/h3H2,1-2H3,(H2,9,10,11)
SMILES: CCC1=C(C(=NC(=N1)N)Cl)C
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine

CAS No.: 162272-58-4

Cat. No.: VC21300311

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine - 162272-58-4

Specification

CAS No. 162272-58-4
Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
IUPAC Name 4-chloro-6-ethyl-5-methylpyrimidin-2-amine
Standard InChI InChI=1S/C7H10ClN3/c1-3-5-4(2)6(8)11-7(9)10-5/h3H2,1-2H3,(H2,9,10,11)
Standard InChI Key CNAUOLOEXNQHFL-UHFFFAOYSA-N
SMILES CCC1=C(C(=NC(=N1)N)Cl)C
Canonical SMILES CCC1=C(C(=NC(=N1)N)Cl)C

Introduction

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C7H10ClN3C_7H_{10}ClN_3, and it has a molecular weight of 171.63 g/mol.

Key Features:

  • Chemical Name: 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine

  • Molecular Formula: C7H10ClN3C_7H_{10}ClN_3

  • Molecular Weight: 171.63 g/mol

  • Structure: Substituents include:

    • Chlorine atom at position 4

    • Ethyl group at position 6

    • Methyl group at position 5

    • Amine group at position 2

This unique substitution pattern imparts specific chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.

Synthesis and Preparation Methods

The synthesis of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine involves several well-established methods:

Synthetic Routes:

  • Reaction with Ethylamine:

    • A common method involves reacting 4-chloro-6-methylpyrimidine with ethylamine under controlled conditions.

    • Reaction conditions typically include elevated temperatures (100–150°C) and solvents such as ethanol or methanol to ensure proper dissolution.

  • Chlorination of Precursors:

    • Another route involves chlorinating 6-ethyl-5-methylpyrimidin-2-amine using chlorinating agents like thionyl chloride or phosphorus oxychloride.

Industrial Production:

On an industrial scale, continuous flow reactors are often employed to ensure consistent quality and yield, particularly when scaling up production for pharmaceutical or agrochemical applications.

Chemical Reactions:

  • Substitution Reactions:

    • The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction:

    • The compound can undergo oxidation to form N-oxides or reduction reactions depending on the reagents used.

  • Major Products:

    • Reaction outcomes vary based on the substituents introduced during substitution or oxidation/reduction processes.

Chemistry:

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine is widely used as an intermediate in synthesizing more complex pyrimidine derivatives, which are valuable in chemical reactions and processes.

Biology:

The compound is studied for its potential biological activities, including:

  • Antimicrobial properties

  • Antiviral effects

  • Potential anticancer activities.

Medicine:

Ongoing research explores its use as a pharmaceutical intermediate for developing drugs targeting specific enzymes or receptors due to its structural similarity to nucleotides.

Industry:

It plays a role in the production of:

  • Agrochemicals

  • Pharmaceuticals

  • Dyes and other fine chemicals.

Mechanism of Action

The biological activity of this compound is linked to its interaction with molecular targets such as enzymes or receptors in biological systems.

Key Mechanisms:

  • Molecular Targets:

    • Likely interacts with DNA or proteins due to its pyrimidine core structure.

  • Pathways Affected:

    • May influence DNA synthesis and repair pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Compound NameKey DifferenceImpact on Properties
4-Chloro-5-methylpyrimidin-2-amineLacks ethyl group at position 6Reduced reactivity
6-Ethyl-5-methylpyrimidin-2-amineLacks chlorine atom at position 4Altered chemical behavior
4-Chloro-6-methylpyrimidin-2-amineLacks ethyl group at position 5Different biological activity

The unique substitution pattern of chlorine, ethyl, and methyl groups in this compound confers distinct chemical and biological properties compared to other pyrimidine derivatives.

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